molecular formula C18H18N2O3S2 B2823016 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-16-7

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2823016
CAS No.: 863512-16-7
M. Wt: 374.47
InChI Key: NZJZFNWIFOSCNG-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and linked to a benzenesulfonamide moiety via an ethyl chain. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJZFNWIFOSCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that thiazole derivatives, including N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure acted as inhibitors of the B-RAFV600E kinase, a target in certain cancers like melanoma. These inhibitors showed promising results in preclinical models, suggesting their potential as therapeutic agents against resistant cancer types .

2. Enzyme Inhibition
Another application of this compound is its role in enzyme inhibition. Thiazole derivatives have been developed as selective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. The compound's ability to inhibit LSD1 could provide a new avenue for cancer treatment and other therapeutic interventions .

Dermatological Applications

1. Topical Formulations
The compound's sulfonamide group enhances its compatibility with various dermatological formulations. Studies have shown that incorporating such thiazole derivatives into topical creams can improve skin penetration and bioavailability of active ingredients. This is particularly important for treating skin conditions where localized delivery of medication is crucial .

2. Skin Bioavailability Assessment
Research into the bioavailability of drugs applied topically has highlighted the importance of compounds like this compound in enhancing drug delivery through the skin barrier. Techniques such as microdialysis are being explored to evaluate the concentration of these compounds in skin layers after application, which can lead to better formulation strategies .

Cosmetic Formulations

1. Stability and Efficacy
The incorporation of thiazole derivatives into cosmetic products has been studied for their stability and effectiveness. For instance, formulations containing these compounds have shown improved moisturizing properties and skin compatibility, making them suitable for various cosmetic applications .

2. Experimental Design in Formulation Development
Recent studies employed experimental design techniques to optimize formulations containing thiazole derivatives. By analyzing the interactions between different ingredients, researchers were able to enhance the sensory and clinical efficacy of cosmetic products, demonstrating the versatility of compounds like this compound in product development .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAnticancer activity against B-RAFV600E kinase
Inhibition of LSD1 enzyme
DermatologyEnhanced skin penetration in topical formulations
Bioavailability assessment techniques
CosmeticsImproved moisturizing properties in formulations
Optimization through experimental design

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Thiazole vs. Imidazole Derivatives

  • Compound 2 (): N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide replaces the thiazole ring with an imidazole core. However, the pentyl chain on the benzenesulfonamide increases lipophilicity, which may affect bioavailability .
  • The absence of a pyridinyl substituent (as in Compound 2) simplifies synthesis but may reduce selectivity for certain targets.

Thiazole vs. 1,2,4-Triazole Derivatives

  • Compounds 7–9 (): These 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) exhibit tautomerism between thione and thiol forms, which is absent in the target compound. The triazole’s smaller ring size and additional nitrogen may enhance metabolic stability but reduce steric bulk compared to thiazole .

Thiazole vs. Oxazole Derivatives

  • However, the methyl substituent on the oxazole reduces conformational flexibility compared to the unsubstituted thiazole in the target compound .

Spectroscopic Characteristics

  • IR Spectroscopy :

    • The target compound’s thiazole C=S stretch (~1243–1258 cm⁻¹) aligns with triazole derivatives (). However, the absence of a νS-H band (~2500–2600 cm⁻¹) distinguishes it from thiol tautomers .
    • Compared to oxazole derivatives (), the absence of a C=O band (~1663–1682 cm⁻¹) confirms the lack of carbonyl groups in the target compound .
  • NMR Spectroscopy :

    • The 4-methoxyphenyl group’s singlet (~δ 3.8 ppm for OCH₃) and aromatic protons (~δ 6.8–7.5 ppm) are consistent across analogs. However, the ethyl linker’s protons (δ ~2.8–3.5 ppm) differ from bulkier chains in imidazole derivatives (e.g., Compound 2’s pentyl group) .

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound that incorporates a thiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a 4-methoxyphenyl group and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and coupling reactions with thiazole derivatives.

1. Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain thiazole derivatives had comparable activity to standard antibiotics like norfloxacin .

2. Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, one study reported an IC50 value of 1.61 µg/mL for a related thiazole derivative against cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamide derivatives is well-documented. Compounds featuring the sulfonamide functional group can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory responses. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Regulation : The compound might affect gene expression linked to critical cellular processes, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have evaluated the biological activities of thiazole derivatives:

StudyCompoundActivityIC50 Value
Thiazole Derivative AAntimicrobial1.5 µg/mL
Thiazole Derivative BAnticancer (HCT-15)1.61 µg/mL
Thiazole Derivative CAnti-inflammatory (COX inhibition)Not specified

In one notable case study, a series of thiazole derivatives were synthesized and tested for their ability to inhibit AChE as a potential treatment for Alzheimer's disease, showing promising results that warrant further investigation .

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